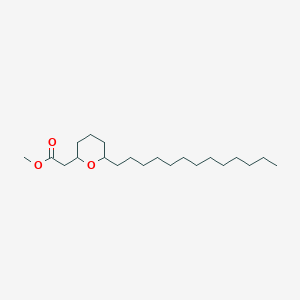
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester typically involves the hydrogenation of dihydropyran derivatives. One classic procedure is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method ensures the formation of the tetrahydropyran ring system, which is essential for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where dihydropyran derivatives are subjected to hydrogenation under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the reaction, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The long tridecyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-2-methyl-: A simpler derivative with a methyl group instead of a tridecyl chain.
2H-Pyran-2-one, tetrahydro-6-tridecyl-: Similar structure but with a ketone functional group instead of an ester.
2H-Pyran-2-acetic acid, tetrahydro-6-methyl-: Contains a shorter methyl chain instead of a tridecyl chain.
Uniqueness
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester is unique due to its long tridecyl chain and methyl ester functional group. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
828263-30-5 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 2-(6-tridecyloxan-2-yl)acetate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17-20(24-19)18-21(22)23-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
KFHRRMKPUDPLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCC(O1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)

![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
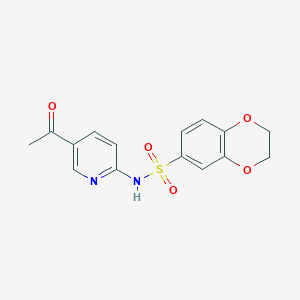
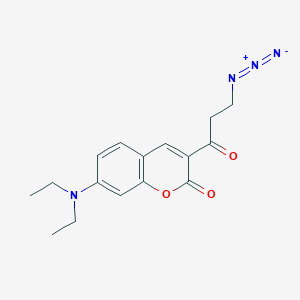
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
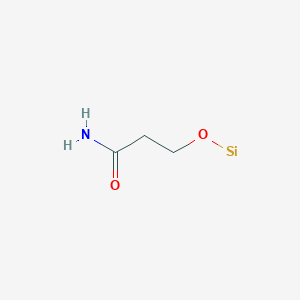
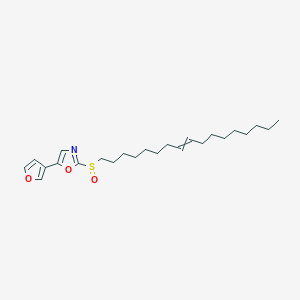
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
